molecular formula C10H12N2 B13190415 N,N-dimethyl-1H-indol-2-amine

N,N-dimethyl-1H-indol-2-amine

Cat. No.: B13190415
M. Wt: 160.22 g/mol
InChI Key: YFKNCTBAPAZLON-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-indol-2-amine is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-indol-2-amine typically involves the alkylation of indole derivatives. One common method is the reaction of indole with dimethylamine in the presence of a suitable catalyst. For instance, the reaction can be carried out using dimethylamine hydrochloride and a base such as sodium hydroxide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-1H-indol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-indol-2-amine involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it may act as an agonist or antagonist at serotonin receptors, affecting neurotransmission and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1H-indol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

N,N-dimethyl-1H-indol-2-amine

InChI

InChI=1S/C10H12N2/c1-12(2)10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,1-2H3

InChI Key

YFKNCTBAPAZLON-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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